molecular formula C12H11Cl2N3O B11072971 N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11072971
M. Wt: 284.14 g/mol
InChI Key: QIZUBTLPVYSGIU-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group and an ethyl group, making it a valuable molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,6-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate
  • 2-chloro-N-(2,6-dichlorophenyl)-acetamide

Uniqueness

N-(2,6-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring and a 2,6-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-2-17-10(6-7-15-17)12(18)16-11-8(13)4-3-5-9(11)14/h3-7H,2H2,1H3,(H,16,18)

InChI Key

QIZUBTLPVYSGIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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